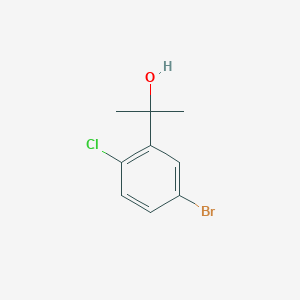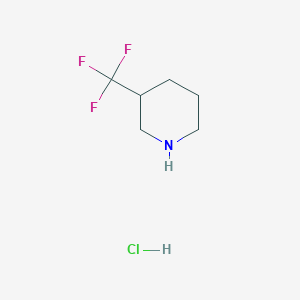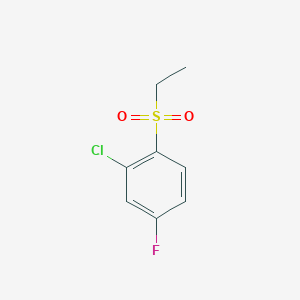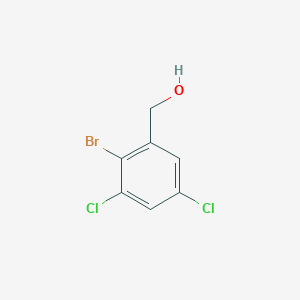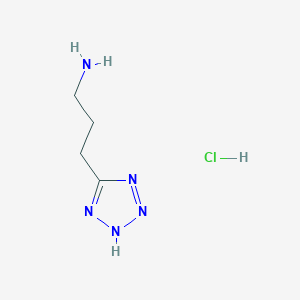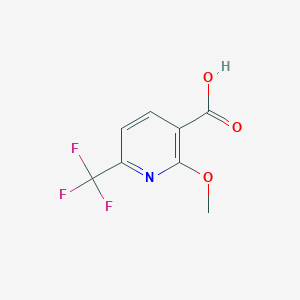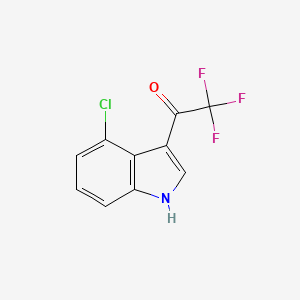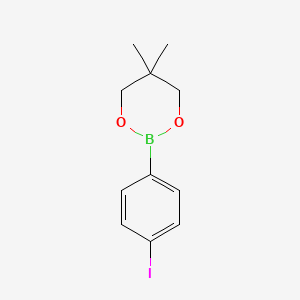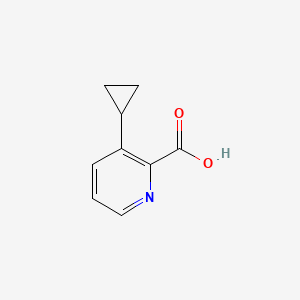
3-Cyclopropylpicolinic acid
描述
3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan .
Synthesis Analysis
The synthesis of 3-Cyclopropylpicolinic acid involves enzymatic shunting of an aminocarboxysemialdehyde intermediate . More details about its synthesis can be found in the referenced documents .Molecular Structure Analysis
The molecular weight of 3-Cyclopropylpicolinic acid is 163.18 . Its IUPAC name is 3-cyclopropyl-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) .Physical And Chemical Properties Analysis
3-Cyclopropylpicolinic acid is stored in a refrigerator . It has a molecular weight of 163.18 . More details about its physical and chemical properties can be found in the referenced documents .科学研究应用
Chemical Functionalization and Synthesis
- C-H Functionalization of Cyclopropanes: A palladium-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes has been efficiently achieved, demonstrating the utility of cyclopropylpicolinamides in complex chemical synthesis (Roman & Charette, 2013).
- Synthesis of Functionalized Spiroindolines: Cyclopropyl spiroindolines, which could potentially include 3-cyclopropylpicolinic acid derivatives, have been synthesized using palladium(0)-catalyzed C-H functionalization, highlighting the role of cyclopropyl compounds in the creation of complex molecular structures (Saget, Perez, & Cramer, 2013).
Biological and Pharmacological Studies
- DNA Interactions and Antimicrobial Activities: Pyridine-2-carboxylic acid derivatives, closely related to 3-cyclopropylpicolinic acid, have been studied for their interactions with DNA and demonstrated notable antimicrobial activities against various bacteria, suggesting potential biological applications of similar compounds (Tamer et al., 2018).
- Structural Studies of Related Compounds: Structural analyses of compounds like 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one, which share structural similarities with 3-cyclopropylpicolinic acid, have been conducted to understand their potential in synthesizing biologically active compounds (Shetty et al., 2016).
Material Science and Spectroscopy
- Mass Spectrometry Applications: 3-Aminopicolinic acid, a derivative of picolinic acid, has been used as a matrix for laser desorption mass spectrometry of biopolymers, demonstrating the potential utility of similar compounds in analytical chemistry (Taranenko et al., 1994).
Metabolic and Enzymatic Studies
- Activation of Phosphoenolpyruvate Carboxykinase: 3-Aminopicolinate, another derivative of picolinic acid, has been shown to activate phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis, indicating the potential metabolic significance of similar compounds (MacDonald & Lardy, 1978).
Organic Chemistry and Catalysis
- Cyclopropanation Processes: Research on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a compound related to 3-cyclopropylpicolinic acid, showed remarkable cyclopropanation processes, indicating the role of cyclopropyl groups in organic synthesis (Szakonyi et al., 2002).
- Synthesis of Azetidines and Tetrahydroquinolines: Lewis acid-mediated reactions involving cyclopropane compounds have led to the synthesis of azetidines and tetrahydroquinolines, highlighting the versatility of cyclopropyl compounds in synthesizing complex molecules (Han et al., 2016).
安全和危害
属性
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWMCDZEISUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738795 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpicolinic acid | |
CAS RN |
878805-23-3 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

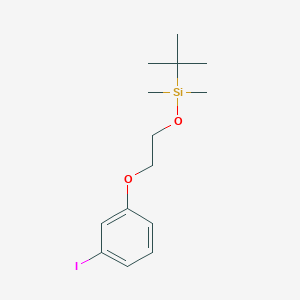
![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)
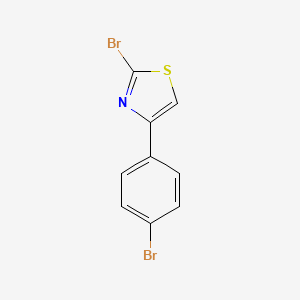
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
